![molecular formula C23H27F3N2O2 B4965788 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide, commonly known as DF-MPJC, is a potent and selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a member of the protein kinase C family, which plays a crucial role in the regulation of immune response and inflammation. DF-MPJC has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and cardiovascular diseases.
Mecanismo De Acción
DF-MPJC selectively inhibits PKCθ, which is involved in the activation of T-cells and cytokine production. By inhibiting PKCθ, DF-MPJC reduces the activation of T-cells and the production of pro-inflammatory cytokines, leading to a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
DF-MPJC has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. It has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. DF-MPJC has been well-tolerated in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DF-MPJC has several advantages as a research tool, including its high potency and selectivity for PKCθ, which allows for the specific inhibition of this enzyme without affecting other PKC isoforms. However, DF-MPJC has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For research on DF-MPJC include clinical trials to evaluate its safety and efficacy in autoimmune diseases, cancer, and cardiovascular diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of DF-MPJC and to optimize its formulation for clinical use.
Métodos De Síntesis
DF-MPJC can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, followed by the final coupling reaction to obtain DF-MPJC. The synthesis has been optimized to obtain high yields and purity of the final product.
Aplicaciones Científicas De Investigación
DF-MPJC has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory effects by selectively inhibiting PKCθ, which is involved in the activation of T-cells and cytokine production. DF-MPJC has been tested in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and has shown promising results in reducing disease severity and progression.
Propiedades
IUPAC Name |
3-[1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]-N-[(4-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2O2/c24-20-6-1-18(2-7-20)15-27-22(29)10-5-17-11-13-28(14-12-17)16-19-3-8-21(9-4-19)30-23(25)26/h1-4,6-9,17,23H,5,10-16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIUJJRNZJTNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.